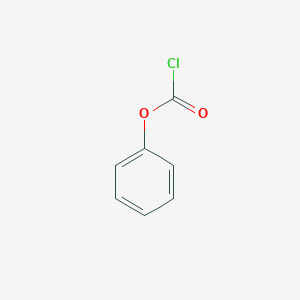

Phenyl chloroformate

Cat. No. B146348

Key on ui cas rn:

1885-14-9

M. Wt: 156.56 g/mol

InChI Key: AHWALFGBDFAJAI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05424473

Procedure details

A four-necked flask equipped with a gas inlet, a dry ice condenser, a mechanical stirrer, a thermocouple and a sampling port is charged with phenol (Aldrich, 287.5 g, 2.907 mol) and triphenyl phosphite (10.12 g, 32.61 mmol). The temperature is raised to 140° C. and phosgene (274 g, 2.77 mol) is added over a 465 minute period. Phosgene/phenol molar ratio is 0.95. A recirculating aqueous sodium hydroxide scrubber is used to neutralize the coproduct hydrochloric acid and to destroy traces of phosgene which are not condensed in the condenser. After the phosgene addition is stopped, a nitrogen stream is used to purge residual phosgene and the reactor is cooled to ambient temperature. The colorless crude product is isolated by vacuum distillation to give phenyl chloroformate (417.84 g, bp 73°-77° C. at 14 mm Hg) containing 6.6 percent by weight residual phenol. Selectivity to phenyl chloroformate is 95 mole percent based on phenol, 90 mole percent based on phosgene.

Name

Phosgene phenol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8](Cl)([Cl:10])=[O:9].C(Cl)(Cl)=O.C1(O)C=CC=CC=1.[OH-].[Na+].Cl>P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1>[Cl:10][C:8]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:9] |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

287.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

10.12 g

|

|

Type

|

catalyst

|

|

Smiles

|

P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

274 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl

|

Step Three

|

Name

|

Phosgene phenol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl.C1(=CC=CC=C1)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A four-necked flask equipped with a gas inlet, a dry ice condenser, a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to destroy traces of phosgene which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed in the condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to purge residual phosgene

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor is cooled to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The colorless crude product is isolated by vacuum distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(=O)OC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 417.84 g | |

| YIELD: CALCULATEDPERCENTYIELD | 96.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |